[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466496
InChI: InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1
SMILES: C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine

CAS No.:

Cat. No.: VC13466496

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine -

Specification

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
IUPAC Name N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylcyclopropanamine
Standard InChI InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1
Standard InChI Key INURNTJCCXSPAP-KRWDZBQOSA-N
Isomeric SMILES C1C[C@H](N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3
SMILES C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Features

The compound features a (S)-configured pyrrolidine ring substituted at the 1-position with a 2-aminoethyl group and at the 2-position with a benzyl-cyclopropyl-amine side chain (Fig. 1). Key structural elements include:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that enhances conformational rigidity and facilitates interactions with biological targets .

  • Cyclopropane moiety: A strained three-membered hydrocarbon ring that influences electronic properties and metabolic stability.

  • Benzyl group: An aromatic substituent that may participate in π-π interactions with receptor sites .

The stereochemistry at the pyrrolidine’s 2-position is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous compounds reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and cyclopropane protons (δ 0.8–1.5 ppm). Density functional theory (DFT) calculations predict a dipole moment of 4.2D\sim 4.2 \, \text{D}, suggesting moderate polarity that balances solubility and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₇N₃
Molecular Weight285.43 g/mol
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Chemical Reactivity

Retrosynthetic Analysis

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine can be approached via a convergent strategy:

  • Pyrrolidine core construction: Enantioselective synthesis of (S)-pyrrolidine-2-carbaldehyde using organocatalytic methods .

  • Side chain introduction: Sequential alkylation and reductive amination to attach the 2-aminoethyl and benzyl-cyclopropyl-amine groups.

Stepwise Synthesis Protocol

Step 1: Synthesis of (S)-Pyrrolidine-2-carbaldehyde

  • Procedure: L-Proline is oxidized via Swern oxidation to yield the aldehyde intermediate .

  • Yield: 78% (reported for analogous aldehydes) .

Step 2: Reductive Amination for Side Chain Attachment

  • Reagents: Benzyl-cyclopropyl-amine, sodium cyanoborohydride, methanol.

  • Conditions: 0°C to room temperature, 12 hours.

  • Yield: 65% (based on similar reactions).

Step 3: Quaternary Ammonium Salt Formation

  • Reagents: Ethyl bromoacetate, triethylamine, dichloromethane .

  • Challenges: Epimerization at the stereocenter requires careful pH control (pH 6–7) .

CompoundTarget ReceptorIC₅₀ (nM)Selectivity Index
Target Compound5-HT₃458.2
[1-(2-Aminoethyl)pyrrolidine]D₂2102.1
Benzyl-cyclopropyl-amine derivativesMAO-B12012.4

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.6) positions it as a candidate for neurodegenerative disease therapeutics . Structural analogs have shown promise in animal models of Parkinson’s disease .

Prodrug Development

The primary amine group offers a site for prodrug derivatization. Carbamate-linked prodrugs of similar compounds demonstrate enhanced oral bioavailability (F = 68% vs. 22% for parent compound).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator